molecular formula C12H26 B14562152 2,2,3,3,4,4-Hexamethylhexane CAS No. 62185-11-9

2,2,3,3,4,4-Hexamethylhexane

Cat. No.: B14562152
CAS No.: 62185-11-9
M. Wt: 170.33 g/mol
InChI Key: ACZDZCRQHVWGEF-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexamethylhexane is an organic compound with the molecular formula C12H26. It is a highly branched alkane, characterized by the presence of six methyl groups attached to a hexane backbone. This compound is notable for its structural complexity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexamethylhexane typically involves the alkylation of hexane with methyl groups. One common method is the Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of more complex hydrocarbons. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired level of methylation.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexamethylhexane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve halogenation, where this compound reacts with halogens like chlorine or bromine in the presence of ultraviolet light or a radical initiator.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromic acid, typically under acidic conditions.

Major Products

    Substitution: The major products of halogenation are the corresponding halogenated alkanes, such as 2,2,3,3,4,4-hexamethylhexyl chloride or bromide.

    Oxidation: Oxidation reactions can lead to the formation of various oxygenated compounds, including alcohols, ketones, and carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

2,2,3,3,4,4-Hexamethylhexane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkane reactivity and as a reference standard in gas chromatography.

    Biology: Its derivatives are studied for their potential biological activity and interactions with biological membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: It is used as a solvent and as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexamethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,3,3-Tetramethylbutane: A smaller branched alkane with similar structural features but fewer methyl groups.

Uniqueness

2,2,3,3,4,4-Hexamethylhexane is unique due to its high degree of branching and the presence of six methyl groups, which confer distinct physical and chemical properties. Its high branching leads to lower boiling and melting points compared to less branched alkanes of similar molecular weight. This compound’s structural complexity also makes it a valuable model for studying the effects of branching on alkane reactivity and properties.

Properties

CAS No.

62185-11-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethylhexane

InChI

InChI=1S/C12H26/c1-9-11(5,6)12(7,8)10(2,3)4/h9H2,1-8H3

InChI Key

ACZDZCRQHVWGEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

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